molecular formula C10H14ClN3S B2880647 [2-(1H-imidazol-1-yl)ethyl](thiophen-3-ylmethyl)amine hydrochloride CAS No. 1803599-96-3

[2-(1H-imidazol-1-yl)ethyl](thiophen-3-ylmethyl)amine hydrochloride

Cat. No.: B2880647
CAS No.: 1803599-96-3
M. Wt: 243.75
InChI Key: GDCRVYMXXVBMDG-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)ethylamine hydrochloride is a chemical compound that features both an imidazole and a thiophene ring The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the thiophene ring is a sulfur-containing five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)ethylamine hydrochloride typically involves the reaction of 2-(1H-imidazol-1-yl)ethanamine with thiophen-3-ylmethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)ethylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: Both the imidazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazolines.

    Substitution: Various substituted imidazole and thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(1H-imidazol-1-yl)ethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between imidazole and thiophene-containing molecules and biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, 2-(1H-imidazol-1-yl)ethylamine hydrochloride has potential applications as a pharmacophore. Its structure is similar to that of many biologically active molecules, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity. Its unique combination of imidazole and thiophene rings makes it suitable for various applications in materials science.

Comparison with Similar Compounds

Similar Compounds

    [2-(1H-imidazol-1-yl)ethyl]amine hydrochloride: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.

    2-(1H-imidazol-1-yl)ethylmethylamine hydrochloride: Contains a phenyl ring instead of a thiophene ring, which affects its electronic properties and reactivity.

    2-(1H-imidazol-1-yl)ethylamine hydrochloride: Contains a pyridine ring, which can participate in different types of interactions compared to the thiophene ring.

Uniqueness

The uniqueness of 2-(1H-imidazol-1-yl)ethylamine hydrochloride lies in its combination of imidazole and thiophene rings. This combination provides a unique set of chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-imidazol-1-yl-N-(thiophen-3-ylmethyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S.ClH/c1-6-14-8-10(1)7-11-2-4-13-5-3-12-9-13;/h1,3,5-6,8-9,11H,2,4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCRVYMXXVBMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CNCCN2C=CN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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